molecular formula C12H16ClNS B14598318 Diethyl(1H-indol-3-yl)sulfanium chloride CAS No. 59321-25-4

Diethyl(1H-indol-3-yl)sulfanium chloride

Cat. No.: B14598318
CAS No.: 59321-25-4
M. Wt: 241.78 g/mol
InChI Key: RIOOPVNKUFPVKZ-UHFFFAOYSA-M
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Description

Diethyl(1H-indol-3-yl)sulfanium chloride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl(1H-indol-3-yl)sulfanium chloride typically involves the reaction of indole derivatives with diethyl sulfide and a suitable chlorinating agent. One common method is the Fischer indolisation followed by N-alkylation. This process involves the use of aryl hydrazines, ketones, and alkyl halides as starting materials . The reaction conditions often include the use of palladium catalysts and microwave irradiation to achieve high yields and rapid reaction times .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as minimizing solvent use and energy consumption, is also emphasized in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Diethyl(1H-indol-3-yl)sulfanium chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding thiols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted indole derivatives .

Mechanism of Action

The mechanism of action of Diethyl(1H-indol-3-yl)sulfanium chloride involves its interaction with various molecular targets and pathways. It can bind to specific receptors and enzymes, modulating their activity. The compound’s indole moiety allows it to interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions . These interactions can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl(1H-indol-3-yl)sulfanium chloride is unique due to its sulfanium group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

59321-25-4

Molecular Formula

C12H16ClNS

Molecular Weight

241.78 g/mol

IUPAC Name

diethyl(1H-indol-3-yl)sulfanium;chloride

InChI

InChI=1S/C12H16NS.ClH/c1-3-14(4-2)12-9-13-11-8-6-5-7-10(11)12;/h5-9,13H,3-4H2,1-2H3;1H/q+1;/p-1

InChI Key

RIOOPVNKUFPVKZ-UHFFFAOYSA-M

Canonical SMILES

CC[S+](CC)C1=CNC2=CC=CC=C21.[Cl-]

Origin of Product

United States

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